2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide
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Overview
Description
2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide is a quinoline derivative Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with acetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters are carefully controlled to ensure consistency and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methylated derivative of quinoline.
2-{2-[Acetyl(phenyl)amino]ethenyl}quinoline: A similar compound without the methyl group on the quinoline ring.
Uniqueness
2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide is unique due to the presence of both the acetylphenylamino and methylquinolin-1-ium iodide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62148-33-8 |
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Molecular Formula |
C20H19IN2O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[2-(1-methylquinolin-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C20H19N2O.HI/c1-16(23)22(19-9-4-3-5-10-19)15-14-18-13-12-17-8-6-7-11-20(17)21(18)2;/h3-15H,1-2H3;1H/q+1;/p-1 |
InChI Key |
RFNLGVKMMLDTLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C=C1)C)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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